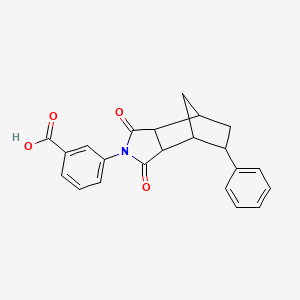
4-(Diphenylphosphanyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(二苯基膦基)丁酸是一种有机磷化合物,分子式为C16H17O2P。其特点是在丁酸骨架上连接了一个膦基。由于其独特的结构和化学性质,该化合物在化学的各个领域都引起了人们的兴趣。
准备方法
合成路线和反应条件
4-(二苯基膦基)丁酸可以通过多种方法合成。一种常见的方法是让二苯基膦在受控条件下与丁内酯反应。该反应通常需要催化剂,并在惰性气氛中进行,以防止膦基氧化。
工业生产方法
在工业生产中,4-(二苯基膦基)丁酸的生产可能涉及使用类似合成路线的大规模间歇反应。该工艺针对产率和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱法。
化学反应分析
反应类型
4-(二苯基膦基)丁酸会发生多种化学反应,包括:
氧化: 膦基可以被氧化形成膦氧化合物。
还原: 羧酸基可以被还原形成醇。
取代: 芳香环可以发生亲电取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用氢化铝锂等还原剂。
取代: 溴或硝酸等试剂可用于亲电芳香取代反应。
主要产物
氧化: 二苯基膦氧化合物。
还原: 丁醇衍生物。
取代: 溴代或硝基芳香化合物。
科学研究应用
4-(二苯基膦基)丁酸在科学研究中有多种应用:
化学: 用作配位化学和催化中的配体。
生物学: 研究其在酶抑制和蛋白质相互作用中的潜在作用。
医学: 探索其潜在的治疗效果,特别是在调节生物通路方面。
工业: 用于合成先进材料和特种化学品。
作用机制
4-(二苯基膦基)丁酸的作用机制涉及它与酶和受体等分子靶标的相互作用。膦基可以与酶中的金属中心配位,从而改变其活性。此外,该化合物可以参与氧化还原反应,影响细胞途径和过程。
相似化合物的比较
类似化合物
- 4-(二苯基膦酰基)丁酸
- 1,4-双(二苯基膦基)丁烷
独特性
4-(二苯基膦基)丁酸由于其特定的结构排列而具有独特性,这赋予了其独特的反应性和结合特性。与1,4-双(二苯基膦基)丁烷相比,它只有一个膦基,使其在某些反应中空间位阻较小,用途更广泛。
属性
分子式 |
C16H17O2P |
|---|---|
分子量 |
272.28 g/mol |
IUPAC 名称 |
4-diphenylphosphanylbutanoic acid |
InChI |
InChI=1S/C16H17O2P/c17-16(18)12-7-13-19(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,17,18) |
InChI 键 |
BEZZIJDXCBTGSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(CCCC(=O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


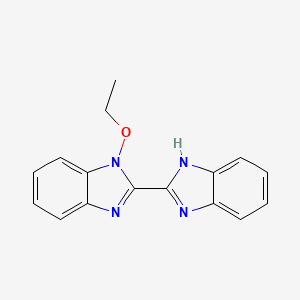
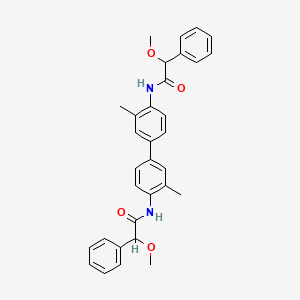
![3-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B12463577.png)
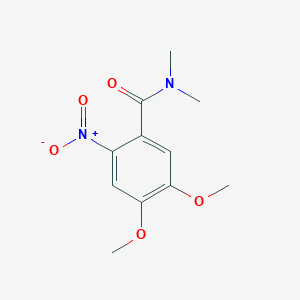
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12463580.png)
![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B12463581.png)
![2-[(Z)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol](/img/structure/B12463582.png)
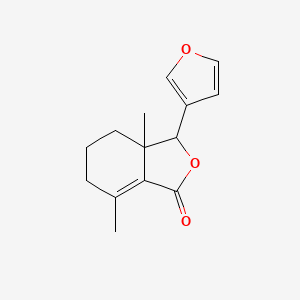
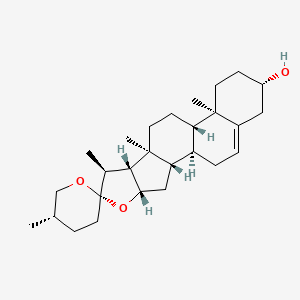
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide](/img/structure/B12463597.png)

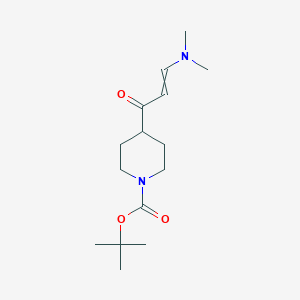
![1-(3-chlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463610.png)
